2,2'-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride

Bis-benzimidazole 5,6-dichlorobenzimidazole comparator data gap

2,2'-(N-Butyliminodimethylene)bis(5,6‑dichlorobenzimidazole) dihydrochloride (CAS 102516‑87‑0) is a synthetic bis‑benzimidazole composed of two 5,6‑dichlorobenzimidazole units connected by an N‑butyliminodimethylene linker, supplied as the dihydrochloride salt (C₂₀H₂₁Cl₆N₅, MW 544.1 g mol⁻¹). The 5,6‑dichlorobenzimidazole scaffold forms the pharmacophore of the well‑characterized transcription and protein‑kinase CK2 inhibitor DRB (5,6‑dichlorobenzimidazole 1‑β‑D‑ribofuranoside), a compound that has defined the ATP‑competitive benzimidazole inhibitor class.

Molecular Formula C20H21Cl6N5
Molecular Weight 544.1 g/mol
CAS No. 102516-87-0
Cat. No. B12813698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride
CAS102516-87-0
Molecular FormulaC20H21Cl6N5
Molecular Weight544.1 g/mol
Structural Identifiers
SMILESCCCC[NH+](CC1=[NH+]C2=CC(=C(C=C2N1)Cl)Cl)CC3=NC4=CC(=C(C=C4N3)Cl)Cl.[Cl-].[Cl-]
InChIInChI=1S/C20H19Cl4N5.2ClH/c1-2-3-4-29(9-19-25-15-5-11(21)12(22)6-16(15)26-19)10-20-27-17-7-13(23)14(24)8-18(17)28-20;;/h5-8H,2-4,9-10H2,1H3,(H,25,26)(H,27,28);2*1H
InChIKeyFOUCFNRXKRILTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride (CAS 102516‑87‑0): Core Identity and Compound-Class Context for Scientific Procurement


2,2'-(N-Butyliminodimethylene)bis(5,6‑dichlorobenzimidazole) dihydrochloride (CAS 102516‑87‑0) is a synthetic bis‑benzimidazole composed of two 5,6‑dichlorobenzimidazole units connected by an N‑butyliminodimethylene linker, supplied as the dihydrochloride salt (C₂₀H₂₁Cl₆N₅, MW 544.1 g mol⁻¹) . The 5,6‑dichlorobenzimidazole scaffold forms the pharmacophore of the well‑characterized transcription and protein‑kinase CK2 inhibitor DRB (5,6‑dichlorobenzimidazole 1‑β‑D‑ribofuranoside), a compound that has defined the ATP‑competitive benzimidazole inhibitor class [1]. However, the dimeric, non‑ribosylated architecture of the title compound distinguishes it from monomeric nucleoside‑based analogs and suggests divergent target selectivity, physico‑chemical properties, and cellular permeability.

Why In‑Class 5,6‑Dichlorobenzimidazole Derivatives Cannot Substitute for 2,2'-(N-Butyliminodimethylene)bis(5,6‑dichlorobenzimidazole) dihydrochloride in Experimental Protocols


The 5,6‑dichlorobenzimidazole pharmacophore is shared by numerous research‑tool compounds, most notably DRB (5,6‑dichlorobenzimidazole 1‑β‑D‑ribofuranoside), which inhibits transcription elongation by targeting CDK9 (IC₅₀ ~25–50 µM) and protein kinase CK2 (IC₅₀ ~10–20 µM) [1]. In contrast, the title compound is a non‑ribosylated bis‑benzimidazole that presents two 5,6‑dichlorobenzimidazole moieties on a flexible butyl‑iminodimethylene scaffold. This architectural divergence is expected to yield a distinct target‑binding profile, altered cellular permeability, and different off‑target liability. Consequently, data obtained with monomeric ribosylated analogs cannot be extrapolated to experiments employing the bis‑benzimidazole dihydrochloride; substitution without empirical validation risks irreproducible results and erroneous mechanistic conclusions [1].

Quantitative Differentiation Evidence for 2,2'-(N-Butyliminodimethylene)bis(5,6‑dichlorobenzimidazole) dihydrochloride Relative to Closest Analogs


Absence of Published Head‑to‑Head Pharmacological Comparisons

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, and global patent databases did not return any study that quantitatively compares the target compound with a structurally defined analog in the same assay system [1][2]. The single BioAssay record linked to the compound (PubChem AID related to antiproliferative activity in HeLa cells) reports an activity threshold (IC₅₀ ≤ 1 µM) but provides no comparator data, no raw IC₅₀ value, and no confirmation of the compound’s identity [2]. Until such comparisons are published, claims of superiority over monomeric 5,6‑dichlorobenzimidazole inhibitors remain unsupported.

Bis-benzimidazole 5,6-dichlorobenzimidazole comparator data gap

Rational Application Scenarios for 2,2'-(N-Butyliminodimethylene)bis(5,6‑dichlorobenzimidazole) dihydrochloride Based on Current Evidence


Exploratory Chemical Biology for Chaperone or Kinase Target Identification

Given that 5,6‑dichlorobenzimidazole‑derived monomers inhibit CK2 and the atypical kinase Rio1 at nanomolar to low‑micromolar concentrations [1], the dimeric architecture of the title compound may engage two ATP‑binding sites or induce protein‑protein cross‑linking. This property makes the compound a candidate for chemoproteomic target‑identification campaigns where a bivalent probe is desired. Procurement is justified only when the experimental design explicitly requires a bis‑benzimidazole scaffold and includes appropriate monomeric controls.

Control Compound for Bis‑Benzimidazole Structure‑Activity Relationship (SAR) Studies

In medicinal chemistry programs exploring linker length, halogen substitution, or salt form on bis‑benzimidazole activity, the title compound can serve as a reference point because its N‑butyl linker and dichloro‑substitution pattern represent a defined point in chemical space. When used alongside analogs with varied linkers (e.g., ethyl, hexyl) or different halogens (e.g., bromo), the compound helps establish SAR trends, provided all analogs are tested in the same assay.

Biophysical Assay Development Requiring a Dicationic Bis‑Benzimidazole

The dihydrochloride salt provides two protonated benzimidazolium moieties that may interact with anionic biomolecules (e.g., DNA, heparin, or acidic protein patches). Researchers developing fluorescence‑polarization, SPR, or ITC assays for polyanionic targets can employ the compound as a soluble, dicationic probe. The butyl linker offers moderate flexibility, potentially enabling induced‑fit binding that differs from more rigid bis‑benzimidazoles such as Hoechst 33258.

Reference Standard for Analytical Method Development

The compound’s distinct UV‑visible absorption profile (characteristic of dichlorobenzimidazole), combined with its defined molecular weight and salt stoichiometry, makes it suitable as a calibration standard for HPLC, LC‑MS, or capillary‑electrophoresis methods aimed at quantifying benzimidazole derivatives in complex matrices.

Quote Request

Request a Quote for 2,2'-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.